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Compound of Interest

Compound Name: Stearyldiethanolamine

Cat. No.: B161941 Get Quote

An In-depth Technical Guide to the Spectral Analysis of Stearyldiethanolamine

Introduction

Stearyldiethanolamine (SDA), with the chemical formula C₂₂H₄₇NO₂, is a tertiary amine

featuring a long C18 alkyl chain (stearyl group) and two hydroxyethyl groups attached to the

nitrogen atom.[1][2] This amphiphilic structure lends it surfactant properties, making it a

valuable compound in various industrial and commercial applications, including as an antistatic

agent in plastics, an emulsifier in cosmetics, and a component in antibacterial films.[1][3][4]

Accurate characterization of SDA is critical for quality control, formulation development, and

safety assessment. This guide provides a detailed examination of the spectral properties of

Stearyldiethanolamine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Stearyldiethanolamine by providing detailed information about the hydrogen (¹H) and carbon

(¹³C) atomic environments.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of SDA provides distinct signals for the protons in the stearyl chain and

the diethanolamine moiety. The spectrum is typically recorded in a solvent like deuterated
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chloroform (CDCl₃). The following table summarizes the key proton signals as reported in the

literature.[1]

Table 1: ¹H NMR Spectral Data for Stearyldiethanolamine

Chemical Shift
(δ, ppm)

Multiplicity
Integration
(No. of H)

Coupling
Constant (J,
Hz)

Assignment

3.53 Triplet 4H 5.43 -N(CH₂CH₂OH)₂

3.27 Singlet (broad) 2H - -OH

2.57 Triplet 4H 5.43 -N(CH₂CH₂OH)₂

2.44 Triplet 2H 7.06 Stearyl CH₂-N-

1.34 Multiplet 2H -
Stearyl -CH₂-

CH₂-N-

1.18 Singlet (broad) 30H - Stearyl -(CH₂)₁₅-

0.80 Triplet 3H 5.85 Stearyl CH₃-

Source: Data compiled from ChemicalBook.[1]

The spectrum clearly resolves the terminal methyl group of the stearyl chain at ~0.80 ppm, the

bulk methylene groups of the long alkyl chain as a broad signal at ~1.18 ppm, and the distinct

methylene groups of the diethanolamine portion (N-CH₂ and O-CH₂) at ~2.57 ppm and ~3.53

ppm, respectively. The broad singlet for the hydroxyl protons at ~3.27 ppm is characteristic and

its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Analysis
While experimental ¹³C NMR data for Stearyldiethanolamine is not readily available in public

literature, the chemical shifts can be reliably predicted based on the known values for its

constituent parts: the stearyl chain and the diethanolamine headgroup. The predicted spectrum

would show distinct signals for each unique carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for Stearyldiethanolamine
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Predicted Shift (δ, ppm) Assignment

~60.5 -N(CH₂CH₂OH)₂

~56.0 -N(CH₂CH₂OH)₂

~54.0 Stearyl CH₂-N-

~32.0 Stearyl -CH₂-CH₂-N-

~29.7 Stearyl -(CH₂)n- (bulk chain)

~29.4 Stearyl -CH₂-CH₃

~22.7 Stearyl -CH₂-CH₂-CH₃

~14.1 Stearyl CH₃-

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of Stearyldiethanolamine is as

follows:

Sample Preparation: Dissolve 10-20 mg of Stearyldiethanolamine in approximately 0.7 mL

of deuterated chloroform (CDCl₃). Add a small amount of an internal standard, such as

tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.[1]

Instrument Setup: Use a 200 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire the spectrum using a standard pulse program with a 90° pulse angle.

Set the spectral width to cover the range of -1 to 10 ppm.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Tune and match the probe for the ¹³C frequency.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and

enhance signal via the Nuclear Overhauser Effect (NOE).[5]

Set the spectral width to cover -10 to 180 ppm.

Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the long-chain

carbons.[5]

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using

the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by measuring the

absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Analysis
The IR spectrum of Stearyldiethanolamine is dominated by absorptions from its hydroxyl,

alkyl, and amine functional groups.

Table 3: Key IR Absorption Bands for Stearyldiethanolamine
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3310 Broad, Strong
O-H stretching (hydrogen-

bonded)

2955-2915 Strong
C-H asymmetric stretching

(CH₃, CH₂)

2850-2840 Strong
C-H symmetric stretching

(CH₃, CH₂)

~1465 Medium
C-H bending (scissoring) of

CH₂ groups

~1150-1050 Medium-Strong C-N stretching of tertiary amine

~1040 Strong
C-O stretching of primary

alcohol

Data includes observed peak and typical ranges. The O-H stretch at 3310 cm⁻¹ is explicitly

reported.[1]

The most prominent feature is the broad, strong absorption band for the O-H stretch, centered

around 3310 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[1] The sharp,

strong peaks in the 2800-3000 cm⁻¹ region confirm the presence of the long aliphatic stearyl

chain.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples like SDA.[6]

Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove

moisture, which can cause interfering absorption bands (~3400 cm⁻¹ and ~1650 cm⁻¹).[7]

In an agate mortar, grind 1-2 mg of Stearyldiethanolamine until it is a fine powder.[6]
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Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the

sample until the mixture is homogenous.[6]

Pellet Formation:

Transfer the KBr-sample mixture into a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for

several minutes to form a thin, transparent, or translucent pellet.[8]

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and structural features of a

molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Fragmentation Pattern Analysis
For Stearyldiethanolamine (Molecular Weight: 357.61 g/mol ), Electron Ionization (EI) or Gas

Chromatography-Mass Spectrometry (GC-MS) typically leads to characteristic fragmentation

patterns.[2][9] The primary fragmentation mechanism for tertiary amines is alpha-cleavage,

which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the

formation of a stable iminium ion.

Two major alpha-cleavage pathways are predicted and observed for SDA:
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Cleavage of the Stearyl Chain: Loss of a C₁₇H₃₅ radical from the stearyl group results in a

prominent fragment ion at m/z 118. This corresponds to the [N(CH₂CH₂OH)₂(CH₂)]⁺ ion. This

fragment is often a key identifier for N-alkyl diethanolamines.

Cleavage of an Ethanol Group: Loss of a •CH₂OH radical from one of the ethanolamine arms

results in a fragment ion at m/z 326.

The NIST GC-MS data for Stearyldiethanolamine confirms the presence of significant peaks

at m/z 118 and 326, supporting this fragmentation pathway.[9]

Table 4: Key Mass Spectrometry Fragments for Stearyldiethanolamine

m/z Proposed Fragment Ion Fragmentation Pathway

357 [C₂₂H₄₇NO₂]⁺ Molecular Ion (M⁺)

326 [C₂₀H₄₂NO]⁺ M⁺ - •CH₂OH (Alpha-cleavage)

118 [C₅H₁₂NO₂]⁺ M⁺ - •C₁₇H₃₅ (Alpha-cleavage)

Source: Data compiled from PubChem/NIST.[9]

Experimental Protocol for GC-MS
Sample Preparation:

Prepare a dilute solution of Stearyldiethanolamine (e.g., 1 mg/mL) in a suitable volatile

solvent such as dichloromethane or hexane.

In some cases, derivatization (e.g., trifluoroacetylation) may be employed to improve the

volatility and chromatographic behavior of the amine, though it is often not necessary for

SDA.[10][11]

Gas Chromatography (GC) Parameters:

Injector: Use a split/splitless injector, typically set to 250-280°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

suitable.

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp

at 10-20°C/min to a final temperature of 300-320°C and hold for several minutes to ensure

elution.

Mass Spectrometry (MS) Parameters:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: Typically 230°C.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight

(e.g., 400 amu).
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Figure 1: General Workflow for Spectral Analysis
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Figure 2: Correlation of Structure to Spectral Data
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Figure 2: Correlation of Structure to Spectral Data

Figure 3: Proposed MS Fragmentation Pathway
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Figure 3: Proposed MS Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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